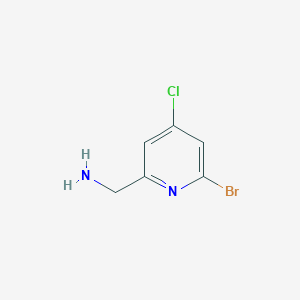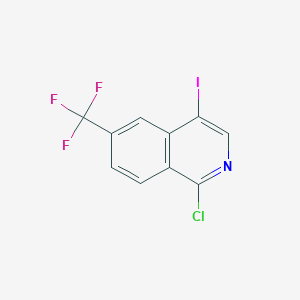
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the isoquinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
- Substituted isoquinolines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or alkyl groups replacing the iodine atom .
Aplicaciones Científicas De Investigación
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
- 1-Chloro-4-iodo-6-(trifluoromethyl)quinoline
- 1-Chloro-4-iodo-6-(trifluoromethyl)benzene
- 1-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Comparison: Compared to other similar compounds, 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline exhibits unique properties due to the isoquinoline ring system. This structure provides additional sites for functionalization and potential biological activity. The combination of chlorine, iodine, and trifluoromethyl groups further enhances its reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C10H4ClF3IN |
|---|---|
Peso molecular |
357.50 g/mol |
Nombre IUPAC |
1-chloro-4-iodo-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF3IN/c11-9-6-2-1-5(10(12,13)14)3-7(6)8(15)4-16-9/h1-4H |
Clave InChI |
CWEYEQYWHCVTDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
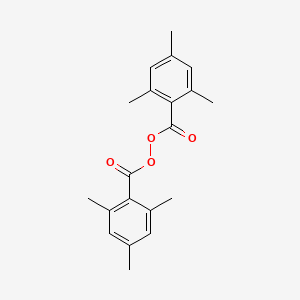
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
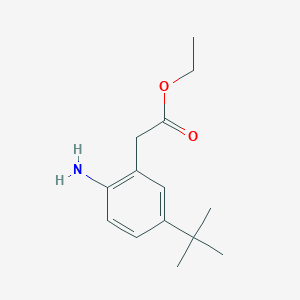
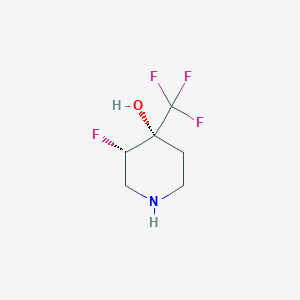
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
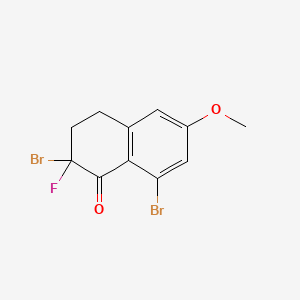
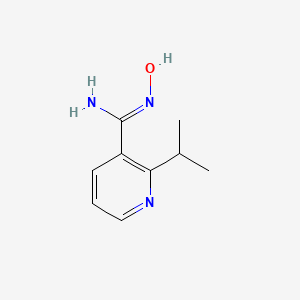

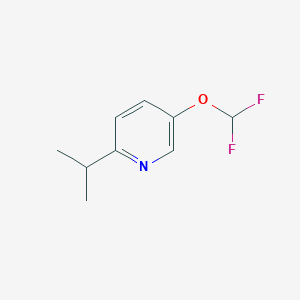
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)

